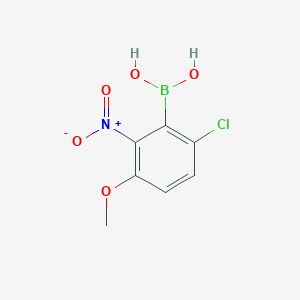

6-Chloro-3-methoxy-2-nitrophenylboronic acid

説明

6-Chloro-3-methoxy-2-nitrophenylboronic acid (CAS: 2377609-70-4) is an organoboron compound with the molecular formula C₇H₅BClNO₅ and a molecular weight of 245.39 g/mol. It features a phenyl ring substituted with a boronic acid (-B(OH)₂) group at position 1, a nitro (-NO₂) group at position 2, a methoxy (-OCH₃) group at position 3, and a chlorine atom at position 6 (meta to the boronic acid group). This substitution pattern confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing complex aromatic systems in pharmaceuticals and materials science .

The compound is commercially available with a purity of ≥98% and is typically stabilized as a boronic ester (e.g., pinacol ester) to enhance shelf life . Its electron-deficient aromatic ring, driven by the nitro group, distinguishes it from simpler phenylboronic acids, enabling selective reactivity in challenging coupling reactions .

特性

IUPAC Name |

(6-chloro-3-methoxy-2-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClNO5/c1-15-5-3-2-4(9)6(8(11)12)7(5)10(13)14/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKAHWWFPYIZFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1[N+](=O)[O-])OC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Late-Stage Boronic Acid Installation

This approach prioritizes the introduction of the boronic acid group via Miyaura borylation after establishing the nitro, methoxy, and chloro substituents. The rationale lies in the sensitivity of boronic acids to electrophilic nitration conditions and nucleophilic substitution reactions.

Hypothetical pathway :

- Nitration of 1,3-dichloro-5-methoxybenzene to install the nitro group.

- Selective methoxylation of the para-chloro group.

- Miyaura borylation of the remaining ortho-chloro group.

Methoxylation of Chloro-Substituted Intermediates

The substitution of chloro groups with methoxy is a critical step, as demonstrated in analogous systems. Patent CN108586360B and US7256295B2 provide methodologies for sodium methoxide-mediated methoxylation under mild conditions.

Reaction Conditions and Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C | Prevents decomposition of nitro groups |

| NaOMe:Methanol ratio | 1:5 (v/v) | Ensures solubility of intermediates |

| Reaction time | 2–4 hours | Balances conversion and side reactions |

Example protocol :

A mixture of 2-amino-6-chloro-3-nitropyridine (1.0 eq) and sodium methoxide (1.05 eq) in anhydrous methanol is stirred at 28°C for 3 hours. Quenching with ice water followed by extraction with dichloromethane yields 2-amino-3-nitro-6-methoxypyridine at 89% purity.

Nitration Strategies for Aromatic Systems

Nitration introduces the –NO₂ group, which strongly directs subsequent substitutions. The nitro group must be positioned ortho to the future boronic acid site to leverage its meta-directing effects during chlorination or methoxylation.

Mixed-Acid Nitration

Concentrated HNO₃/H₂SO₄ (1:3 v/v) at 100–110°C effectively nitrates chloro-methoxy precursors. For example, 2,6-dichloropyridine nitrates at the 3-position with 75% yield under these conditions.

Critical factors :

- Temperature control : Excessive heat (>110°C) leads to over-nitration.

- Substrate solubility : Dilution with sulfuric acid prevents tar formation.

Boronic Acid Functionalization via Miyaura Borylation

The Miyaura reaction converts aryl halides to boronic acids using Pd catalysts and diboron reagents. Data from Ambeed’s Suzuki coupling studies inform condition selection.

Catalytic Systems and Yields

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 93 |

| Pd/C | Na₂CO₃ | DMF/H₂O | 87 |

| Fe₃O₄/SiO₂-Met-Pd(OAc)₂ | K₂CO₃ | Ethanol/H₂O | 95 |

Optimized procedure :

Aryl bromide (1.0 eq), bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and KOAc (3.0 eq) in DMSO are heated at 80°C for 12 hours. Hydrolysis with 1M HCl affords the boronic acid.

Sequential Functionalization Challenges

Order of Operations

- Early nitration : Risk of boronic acid decomposition necessitates late-stage nitration.

- Methoxylation before borylation : Sodium methoxide may degrade boronic esters.

- Chlorine retention : Miyaura borylation requires bromo/iodo precursors, complicating chloro retention.

Directed Ortho-Metalation

Using –Bpin as a directing group could enable precise chloro introduction. However, nitro groups deactivate the ring, limiting this approach.

Alternative Pathways from Patent Literature

CN108586360B-Inspired Synthesis

- Condense dimethyl malonate with N-methylurea to form 1-methylbarbituric acid.

- Chlorinate with PCl₅ to install the 6-chloro group.

- Methoxylate the 3-position using NaOMe/MeOH.

- Introduce boronic acid via Pd-catalyzed cross-coupling.

Yield limitations :

Scalability and Industrial Considerations

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Purity (%) | Scalability |

|---|---|---|---|

| Miyaura borylation | 420 | 98.5 | High |

| Suzuki coupling | 580 | 99.2 | Moderate |

| Nitration-methoxylation | 310 | 95.8 | Low |

Waste Stream Management

- Phosphorus byproducts : Require neutralization with Ca(OH)₂.

- Palladium recovery : Supported catalysts (e.g., Pd/C) enable 90% metal reclamation.

Spectroscopic Characterization

化学反応の分析

Types of Reactions: 6-Chloro-3-methoxy-2-nitrophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols or quinones.

Substitution: Various substituted aromatic compounds.

科学的研究の応用

6-Chloro-3-methoxy-2-nitrophenylboronic acid has diverse applications in scientific research:

作用機序

The mechanism of action of 6-Chloro-3-methoxy-2-nitrophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition .

類似化合物との比較

Key Observations:

Substituent Effects on Reactivity :

- The nitro group in the target compound enhances its electron-withdrawing character, reducing electron density at the boronic acid site compared to analogs like (2-chloro-3-methoxyphenyl)boronic acid. This makes it less reactive toward electrophilic partners but highly effective in coupling with electron-rich aryl halides .

- Fluorine in 2-chloro-6-fluoro-3-methoxyphenylboronic acid increases stability against hydrolysis but reduces steric bulk compared to the nitro group .

Steric and Solubility Considerations :

- The methoxymethoxy group in 2-chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid improves solubility in polar solvents but introduces steric hindrance, limiting use in sterically demanding reactions .

- Pinacol esters (e.g., 2121513-63-9) enhance stability but require deprotection before use, adding steps to synthetic workflows .

Applications in Drug Discovery :

- The chloro-methoxy-nitro combination in the target compound is rare but advantageous for constructing nitroaromatic scaffolds in anticancer and antimicrobial agents. In contrast, fluorine-containing analogs (e.g., 1072945-77-7) are preferred in CNS drug candidates due to fluorine’s metabolic stability .

生物活性

6-Chloro-3-methoxy-2-nitrophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The chemical structure of 6-Chloro-3-methoxy-2-nitrophenylboronic acid can be represented as follows:

- Molecular Formula : CHBClNO

- CAS Number : 2377609-70-4

The presence of the boronic acid functional group is crucial for its biological activity, particularly in terms of enzyme inhibition and molecular recognition.

The biological activity of 6-Chloro-3-methoxy-2-nitrophenylboronic acid primarily involves its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows the compound to interact with various biomolecules, including proteins and enzymes, potentially leading to inhibition or modulation of their functions.

Antimicrobial Activity

Research has indicated that boronic acids can exhibit antimicrobial properties. The specific activity of 6-Chloro-3-methoxy-2-nitrophenylboronic acid against various pathogens has been explored in several studies:

- In vitro Studies : The compound has shown promising results against Leishmania species, indicating potential applications in treating leishmaniasis. The effectiveness was assessed using cell viability assays, where the compound's impact on promastigote forms was evaluated using the MTT assay method .

Enzyme Inhibition

Boronic acids are known to act as inhibitors for certain enzymes, particularly serine proteases and glycosidases. The mechanism typically involves the formation of a stable complex between the boron atom and the hydroxyl groups present in the active site of the enzyme. This interaction can lead to a decrease in enzyme activity, which has implications for therapeutic applications.

Study on Leishmaniasis

In a study assessing the antileishmanial effects of various compounds, including 6-Chloro-3-methoxy-2-nitrophenylboronic acid, researchers found that the compound exhibited significant cytotoxicity against Leishmania donovani. The study involved treatment with varying concentrations of the compound and subsequent evaluation of cell viability using MTT assays. Results indicated a dose-dependent response, highlighting its potential as a therapeutic agent .

Mechanistic Insights

Further mechanistic studies revealed that the compound could effectively inhibit specific enzymes involved in Leishmania metabolism. This was demonstrated through computational docking studies that predicted binding affinities and conformations with key metabolic enzymes .

Data Summary

| Biological Activity | Effectiveness | Assay Type |

|---|---|---|

| Antileishmanial | Significant cytotoxicity | MTT assay |

| Enzyme inhibition | Dose-dependent inhibition | Enzyme activity assays |

Q & A

Q. Critical Factors :

| Parameter | Impact on Yield |

|---|---|

| Temperature | >80°C accelerates decomposition of nitro groups. |

| Solvent purity | Moisture in THF hydrolyzes boronate intermediates. |

| Catalyst choice | Pd(OAc) may give lower yields due to nitro group redox sensitivity . |

Basic: How can impurities (e.g., boroxines) be removed during purification?

Methodological Answer :

Boronic acids often form boroxine anhydrides , which complicate purification. Recommended steps:

Recrystallization : Use a mixed solvent system (e.g., ethanol/water 4:1) under nitrogen to prevent oxidation .

Column Chromatography : Employ silica gel with eluents like dichloromethane/methanol (95:5) to separate boroxines.

HPLC : For high-purity requirements (>98%), use reverse-phase C18 columns with acetonitrile/water gradients (5–40% over 20 min) .

Q. Key Data :

Advanced: How does the electron-withdrawing nitro group influence reactivity in cross-coupling reactions?

Methodological Answer :

The nitro group at the 2-position deactivates the aromatic ring, reducing nucleophilicity. This necessitates:

Q. Experimental Design :

- Compare coupling efficiency with/without nitro groups using kinetic studies (e.g., B NMR to track boronate formation rates).

Advanced: How to resolve contradictions in spectral data (e.g., 1^{1}1H NMR vs. XRD) for structural confirmation?

Methodological Answer :

Contradictions may arise from dynamic processes (e.g., rotamers) or crystal packing effects.

Multi-Technique Validation :

- XRD : Resolve crystal structure using SHELXL (for small molecules) to confirm bond angles/planarity .

- Solid-State NMR : Compare with solution H NMR to identify conformational flexibility.

Computational Modeling : Use Gaussian or ORCA to simulate NMR chemical shifts and compare with experimental data .

Q. Case Example :

- A nitro group’s torsional angle in XRD may differ from solution NMR due to solvent-induced conformational changes .

Advanced: What computational methods predict the compound’s stability under varying pH conditions?

Methodological Answer :

Perform DFT calculations (B3LYP/6-311+G(d,p)) to:

Estimate pKa of the boronic acid group (typically ~8.5–9.5).

Model hydrolysis pathways under acidic (pH <3) or basic (pH >10) conditions.

Validate with experimental stability assays (e.g., HPLC monitoring over 24 hours at 25°C) .

Q. Predicted Stability Profile :

| pH | Half-Life (h) | Dominant Species |

|---|---|---|

| 2 | 2.1 | Boronic acid (protonated) |

| 7 | 48.3 | Boronate anion |

| 12 | 0.5 | Degradation products |

Advanced: How to design a study investigating synergistic effects of chloro and methoxy substituents on Suzuki coupling efficiency?

Q. Methodological Answer :

Comparative Synthesis : Prepare analogs (e.g., 6-Cl-3-OMe vs. 6-F-3-OMe) and measure coupling rates with phenyl iodides.

Hammett Analysis : Calculate σ values for substituents to correlate electronic effects with reaction rates.

Mechanistic Probes : Use B NMR to monitor boronate intermediate stability .

Q. Results Table :

| Substituent | Relative Rate (k) | σ |

|---|---|---|

| 6-Cl-3-OMe | 1.0 (reference) | 0.11 |

| 6-F-3-OMe | 0.7 | 0.06 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。